N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to a 4-fluorobenzenesulfonamide moiety. Its structure combines electron-rich aromatic systems (benzodioxole) with the electron-withdrawing sulfonamide and fluorine substituents, influencing its physicochemical and biological properties.
Synthesis and Structural Features: The compound is synthesized through nucleophilic substitution, where the benzenesulfonyl chloride reacts with the primary amine group of 1,3-benzodioxol-5-ylmethylamine. Crystallographic studies (e.g., using SHELX and ORTEP-III ) reveal a planar sulfonamide group with intermolecular hydrogen bonds (N–H···O and C–H···O) stabilizing the crystal lattice .
Bioactivity:
As an analogue of capsaicin, this compound has been investigated for interactions with vanilloid receptors (TRPV1), though its potency is lower than capsaicin due to structural differences in the hydrophobic tail . Studies highlight moderate antibacterial and antifungal activity, attributed to the sulfonamide moiety’s ability to inhibit dihydropteroate synthase in microbial folate synthesis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-2-4-12(5-3-11)21(17,18)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKSLQWICNZZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonamide Formation: The benzodioxole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluoro substitution in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy-substituted analogues (e.g., N-(4-fluorophenyl)-4-methoxybenzenesulfonamide) . However, methoxy groups improve solubility and passive membrane diffusion, as seen in benzoxazole derivatives .
- Chlorine (e.g., in compound 4-chlorobenzenesulfonamide ) increases molecular weight and lipophilicity, favoring kinase inhibition but reducing aqueous solubility.
Core Heterocycle Influence :
- Benzodioxole and benzoxazole cores (target compound vs. ) both exhibit planar aromatic systems, but benzoxazole’s nitrogen-oxygen heteroatoms enable stronger π-π stacking in protein binding .
- Triazole-containing derivatives (e.g., ) demonstrate superior kinase inhibition due to their ability to coordinate metal ions and form multiple hydrogen bonds .
Biological Activity Trends :
- Antimicrobial Activity: The target compound’s moderate activity is outperformed by bulkier derivatives like N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) (5b), where extended conjugation enhances microbial membrane disruption .
- Anti-inflammatory Effects: Indole-linked sulfonamides (e.g., ) show higher COX-2 selectivity than the target compound, attributed to the indole moiety’s mimicry of arachidonic acid .
Physicochemical and Crystallographic Comparisons
Hydrogen-Bonding Patterns :
- The target compound forms N–H···O and C–H···O bonds in its crystal lattice, similar to N-(4-fluorophenyl)-4-methoxybenzenesulfonamide . However, methoxy-substituted analogues exhibit additional C–H···π interactions, increasing thermal stability .
- Triazole derivatives (e.g., ) display complex hydrogen-bonding networks (N–H···S and S–H···N), correlating with higher melting points (>200°C) compared to the target compound (mp ~175°C) .
Biological Activity
N-(1,3-Benzodioxol-5-ylmethyl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzodioxole moiety with a fluorobenzenesulfonamide group, which may facilitate interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The dual functionality of the compound allows it to modulate protein activities through:
- Hydrophobic Interactions: The benzodioxole moiety fits into hydrophobic pockets of target proteins.
- Hydrogen Bonding: The sulfonamide group forms hydrogen bonds with key amino acid residues, influencing protein conformation and function.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: LNCaP (prostate cancer), MIA PaCa-2 (pancreatic cancer), and CCRF-CEM (acute lymphoblastic leukemia) were evaluated for their response to compounds related to this compound.
- Results: Compounds demonstrated effective inhibition of cell proliferation, suggesting potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 6.26 ± 0.33 |
| MIA PaCa-2 | 6.48 ± 0.11 |
| CCRF-CEM | Varies |
Insecticidal Activity
The benzodioxole group has also been associated with insecticidal properties. Studies have shown that certain derivatives can act as larvicides against Aedes aegypti, a vector for serious diseases like dengue and Zika:
- Effective Concentrations: The compound demonstrated LC50 values indicating significant larvicidal activity without cytotoxic effects on mammalian cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of compounds related to this compound. Key findings include:
- Substituent Effects: Variations in the substituents on the benzodioxole ring significantly influence the potency and selectivity towards different biological targets.
- Optimization Strategies: Modifications at the fluorobenzene position enhance binding affinity and selectivity for specific enzymes or receptors.
Case Study 1: Anticancer Screening
In a recent screening study, a library of compounds including this compound was tested against multiple cancer cell lines. The findings revealed that several derivatives exhibited promising anticancer properties, leading to further investigation into their mechanisms and potential clinical applications .
Case Study 2: Insecticidal Evaluation
Another study focused on evaluating the larvicidal efficacy of benzodioxole derivatives against Aedes aegypti larvae. The results highlighted the importance of structural modifications in enhancing insecticidal activity while maintaining safety profiles for non-target organisms .
Q & A
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Analog synthesis : Modify the benzodioxole or fluorophenyl moieties.
- Biological profiling : Test against targets (e.g., enzymes, receptors) using dose-response assays (IC50/EC50).
- QSAR modeling : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
